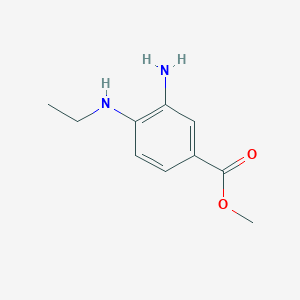

Methyl 3-amino-4-(ethylamino)benzoate

Description

Methyl 3-amino-4-(ethylamino)benzoate (CAS: 343942-49-4) is a substituted benzoate ester featuring an amino group at the 3-position and an ethylamino group at the 4-position of the aromatic ring. Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.2 g/mol . The ethylamino substituent contributes to its unique electronic and steric properties, distinguishing it from simpler benzoate derivatives.

Properties

IUPAC Name |

methyl 3-amino-4-(ethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-12-9-5-4-7(6-8(9)11)10(13)14-2/h4-6,12H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKQABRPOCPNBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509128 | |

| Record name | Methyl 3-amino-4-(ethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343942-49-4 | |

| Record name | Methyl 3-amino-4-(ethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-amino-4-(ethylamino)benzoate can be synthesized through a multi-step reaction process. One common method involves the alkylation of 3-amino-4-nitrobenzoic acid followed by reduction and esterification. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-4-(ethylamino)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions typically yield amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced compounds.

Substitution: Halogenated benzoates and other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Methyl 3-amino-4-(ethylamino)benzoate has been identified as a potential inhibitor of protein kinases, which are critical in the regulation of cellular functions and are often implicated in cancer progression. Research indicates that compounds similar to methyl 3-amino-4-(ethylamino)benzoate exhibit therapeutic efficacy against neoplastic diseases, particularly those that respond to the inhibition of tyrosine kinases such as c-Abl and HER-2 .

Case Study: Inhibition of c-Abl Kinase

- A study demonstrated that this compound could inhibit the activity of c-Abl kinase in a murine myeloid progenitor cell line. The assay involved incubating the compound with cells expressing the Bcr-Abl fusion protein, showing significant reductions in cell proliferation under specific conditions .

1.2 Synthesis of Pharmaceutical Agents

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. It can be utilized to create derivatives that may possess enhanced biological activities or improved pharmacokinetic properties. The ability to modify the amino group and the ester functionality allows for diverse synthetic pathways leading to novel therapeutic agents .

Organic Synthesis

Methyl 3-amino-4-(ethylamino)benzoate is a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Alkylation Reactions: The ethylamino group can undergo alkylation, leading to more complex amines.

- Coupling Reactions: It can be employed in coupling reactions to form larger molecular frameworks, which are crucial for developing new materials and drugs .

Data Table: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Alkylation | KOAc, 90°C, 2h | 85 |

| Coupling | Tert-butanol, reflux | 75 |

| Esterification | Chloroform, room temperature | 90 |

Beyond its synthetic utility, methyl 3-amino-4-(ethylamino)benzoate exhibits biological activities that may be harnessed for therapeutic purposes:

Mechanism of Action

The mechanism of action of methyl 3-amino-4-(ethylamino)benzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s amino and ethylamino groups allow it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent type, position, or ester group. Below is a detailed comparison:

Substitution Pattern and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score* |

|---|---|---|---|---|---|

| Methyl 3-amino-4-(ethylamino)benzoate | 343942-49-4 | C₁₀H₁₄N₂O₂ | 194.2 | 3-NH₂, 4-NHCH₂CH₃ | Reference |

| Methyl 3-amino-4-(methylamino)benzoate | 1426958-51-1 | C₉H₁₂N₂O₂ | 180.2 | 3-NH₂, 4-NHCH₃ | 1.00 |

| Ethyl 3-amino-4-(methylamino)benzoate | 1242268-09-2 | C₁₀H₁₄N₂O₂ | 194.2 | 3-NH₂, 4-NHCH₃, ethyl ester | 0.96 |

| Ethyl 3-amino-4-(tert-butylamino)benzoate | 637041-67-9 | C₁₃H₂₀N₂O₂ | 236.3 | 3-NH₂, 4-NH-C(CH₃)₃, ethyl ester | N/A |

| Methyl 3-amino-4-(cyclohexylamino)benzoate | N/A | C₁₃H₁₈N₂O₂ | 234.3 | 3-NH₂, 4-NH-cyclohexyl | N/A |

| Methyl 3-amino-4-(benzylamino)benzoate | 1031667-78-3 | C₁₆H₁₈N₂O₂ | 270.3 | 3-NH₂, 4-NH-benzyl | N/A |

*Similarity scores (0.93–1.00) are based on structural overlap with the reference compound .

Key Observations:

The benzylamino variant (270.3 g/mol) introduces aromaticity, which may influence π-π stacking interactions in biological systems .

Electronic Effects: Replacing the ethyl group in the reference compound with methyl (180.2 g/mol) reduces steric hindrance but may alter hydrogen-bonding capacity due to smaller alkyl chains . Cyclohexylamino substitution (234.3 g/mol) introduces a non-aromatic, lipophilic group, likely increasing membrane permeability .

Ester Group Impact: Ethyl esters (e.g., Ethyl 3-amino-4-(methylamino)benzoate) exhibit slightly higher hydrophobicity compared to methyl esters, affecting pharmacokinetic properties like absorption and metabolism .

Biological Activity

Methyl 3-amino-4-(ethylamino)benzoate, also known as a derivative of benzoic acid, has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

Methyl 3-amino-4-(ethylamino)benzoate has the molecular formula . It is synthesized through a series of reactions involving the esterification of 3-amino-4-(ethylamino)benzoic acid with methanol, typically in the presence of an acid catalyst. The reaction conditions often include refluxing to ensure complete conversion into the ester form.

Antimicrobial Properties

Research indicates that methyl 3-amino-4-(ethylamino)benzoate exhibits notable antimicrobial activity . In a comparative study, it was evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested. This suggests its potential as a lead compound for developing new antimicrobial agents .

Analgesic and Anesthetic Effects

The compound has also been investigated for its analgesic and local anesthetic properties . In experimental models, it was found to inhibit pain responses effectively. The mechanism is believed to involve blocking sodium channels in nerve membranes, similar to established local anesthetics like tetracaine and pramocaine .

The primary mechanism of action for methyl 3-amino-4-(ethylamino)benzoate is through its interaction with sodium ion channels. By binding to these channels, it reduces sodium ion permeability, leading to a decrease in neuronal excitability and subsequent pain sensation. This mechanism aligns with findings from studies on related compounds that exhibit similar anesthetic effects.

Case Study: Local Anesthetic Efficacy

In a study evaluating various benzoate derivatives for local anesthetic efficacy, methyl 3-amino-4-(ethylamino)benzoate was tested alongside other compounds. Results indicated that it provided effective anesthesia comparable to standard agents used in clinical settings. The duration of action was assessed through infiltration anesthesia tests, showing promising results with minimal toxicity .

| Compound | Surface Anesthesia | Infiltration Anesthesia | Block Anesthesia | Acute Toxicity |

|---|---|---|---|---|

| Methyl 3-amino-4-(ethylamino)benzoate | Effective | Effective | Moderate | Low |

| Tetracaine | Highly Effective | Highly Effective | Highly Effective | Moderate |

| Pramocaine | Highly Effective | Highly Effective | Moderate | Low |

Safety and Toxicity

Toxicity assessments have shown that methyl 3-amino-4-(ethylamino)benzoate has a low toxicity profile. Acute toxicity tests revealed that the compound did not produce significant adverse effects at therapeutic doses, making it a candidate for further development in pharmaceutical applications .

Q & A

Q. What are the common synthetic routes for Methyl 3-amino-4-(ethylamino)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, ethyl 4-chloro-3-nitrobenzoate derivatives can react with ethylamine under basic conditions (e.g., triethylamine in THF) to introduce the ethylamino group, followed by reduction of the nitro group to an amine . Optimization includes controlling stoichiometry (e.g., 2.0 equivalents of amine for complete substitution), temperature (room temperature to 45°C), and solvent polarity to minimize side reactions. Reaction progress should be monitored via TLC (hexane/EtOH systems) .

Q. What spectroscopic techniques are recommended for characterizing Methyl 3-amino-4-(ethylamino)benzoate?

- Methodological Answer : Key techniques include:

- 1H NMR : Assign signals for aromatic protons (δ ~6.5–8.0 ppm), amine protons (δ ~3–5 ppm, broad), and ester methyl groups (δ ~3.8 ppm). Overlapping signals, particularly in aromatic regions, may require 2D NMR (e.g., COSY, HSQC) for resolution .

- Melting Point : Compare experimental values (e.g., 50–54°C for methyl 3-aminobenzoate analogs) with literature to confirm purity .

- IR Spectroscopy : Identify ester C=O (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

Q. What are the key physicochemical properties of Methyl 3-amino-4-(ethylamino)benzoate?

- Methodological Answer : Critical properties include:

- Molecular Weight : ~194.22 g/mol (calculated from C₉H₁₃N₂O₂).

- Melting Point : Analogous compounds (e.g., methyl 3-aminobenzoate) melt at 50–54°C, though substituents like ethylamino groups may alter this .

- Solubility : Likely polar aprotic solvents (e.g., DMSO, THF) due to amine and ester functionalities. Experimental validation via saturation studies is advised .

Advanced Research Questions

Q. How do crystallographic data and hydrogen bonding patterns influence the molecular packing of Methyl 3-amino-4-(ethylamino)benzoate?

- Methodological Answer : Hydrogen bonding (e.g., N–H···O interactions between amine and ester groups) dictates crystal packing. Use SHELX programs for structure refinement . Graph set analysis (e.g., Etter’s formalism) can classify motifs like chains (C(4)) or rings (R₂²(8)), critical for predicting stability and polymorphism . High-resolution X-ray data (>1.0 Å) are recommended to resolve positional disorder in flexible ethylamino groups .

Q. How can overlapping signals in NMR spectra of this compound be resolved?

- Methodological Answer : Overlapping aromatic/amine signals (e.g., δ ~6.5–7.5 ppm) require:

- Variable Temperature NMR : Lower temperatures reduce exchange broadening in amine protons.

- Deuterated Solvents : Use DMSO-d₆ to enhance signal separation .

- 2D Techniques : HSQC correlates 1H and 13C shifts, while NOESY identifies spatial proximities .

Q. What methodologies resolve contradictions between experimental and computational data (e.g., DFT vs. crystallography)?

- Methodological Answer : Discrepancies in bond lengths or angles may arise from:

- Crystal Packing Effects : Compare DFT-optimized gas-phase structures with experimental X-ray data .

- Dynamic Effects : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-stacking) that distort geometries .

- Basis Set Selection : Employ higher-level basis sets (e.g., cc-pVTZ) in DFT to improve accuracy .

Q. How does graph set analysis elucidate hydrogen bonding networks in this compound?

- Methodological Answer : Graph set analysis categorizes H-bond motifs into discrete patterns (e.g., chains, rings). For Methyl 3-amino-4-(ethylamino)benzoate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.